
2-(2-Ethoxyphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Ethoxyphenoxy)aniline is a chemical that belongs to the class of organic compounds known as anilines, which are derivatives of phenylamine. It is characterized by an ethoxy group attached to a phenoxy ring which is further connected to an aniline moiety. This structure suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis due to its aromatic nature and functional groups that can participate in a range of chemical reactions.
Synthesis Analysis
The synthesis of related aniline compounds has been explored in various studies. For instance, a one-pot synthesis method for anilines from phenols has been developed, which could potentially be adapted for the synthesis of this compound . This method involves a Smiles rearrangement, which is a convenient, safe, and inexpensive method for the large-scale preparation of anilines. Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could serve as a foundation for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using spectroscopic techniques and theoretical calculations . For example, the crystal structure of a related compound was determined using X-ray crystallography and was found to crystallize in the monoclinic space group . The molecular geometry of these compounds can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets . These studies provide insights into the geometrical and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of phenoxy and aniline derivatives has been investigated in several studies. For example, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in the presence of a base has been studied, showing that these compounds can undergo nucleophilic substitution reactions without the accumulation of intermediates . This suggests that this compound could also participate in similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the substituents present on the aniline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents on the aniline ring can affect properties such as acidity, solubility, and reactivity . Infrared spectroscopy and theoretical calculations can provide information on the vibrational behavior of these compounds, which is related to their physical properties . Additionally, the electronic properties, such as the distribution of charges across the molecule, can be analyzed using Mulliken charge analysis, which can give insights into the reactivity of the hydrogen atom attached to the nitrogen atom .
科学的研究の応用
Synthesis and Chemical Properties
2-(2-Ethoxyphenoxy)aniline is an organic compound that has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of complex molecules such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline through a series of chemical reactions including high-pressure hydrolysis and reduction, followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether, yielding a product characterized by high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
Spectroscopic and Theoretical Studies
The compound has also been a subject of spectroscopic and theoretical studies, such as those involving N-(2-phenoxyethyl)aniline and its derivatives. Infrared spectroscopic studies coupled with density functional and ab initio theoretical calculations have provided insights into the vibrational, geometrical, and electronic properties of these compounds. Such studies have revealed the conformational preferences of these molecules and the influence of various substituents on their physical and chemical properties, contributing significantly to the understanding of their behavior in different conditions (Mirta Finazzi et al., 2003).
Applications in Polymer Science
In polymer science, derivatives of this compound have been explored for the synthesis of copolymers with aniline. Studies on poly(aniline-co-o-aminophenol) have shown that the copolymerization rate and properties are significantly influenced by the monomer concentration ratio. Such copolymers exhibit unique electrochemical properties and improved stability across different pH values, indicating potential applications in advanced materials and electronic devices (Shao-lin Mu, 2004).
Environmental Applications
Aniline derivatives, including those related to this compound, have been studied for environmental applications such as the degradation of pollutants. For example, the electrocatalytic oxidation of aniline in alkaline medium has demonstrated effective degradation pathways, involving hydroxyl radicals, for the removal of aniline from aqueous solutions, highlighting the potential of such compounds in wastewater treatment processes (Yijiu Li et al., 2003).
Safety and Hazards
Anilines are known to be toxic in nature . They are harmful when inhaled through the air or absorbed through the skin as they produce nitrogen oxides, which are harmful to the environment . Therefore, it’s important to handle “2-(2-Ethoxyphenoxy)aniline” with care, using appropriate safety measures.
特性
IUPAC Name |
2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSPJOASPGERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

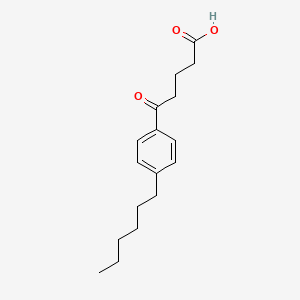
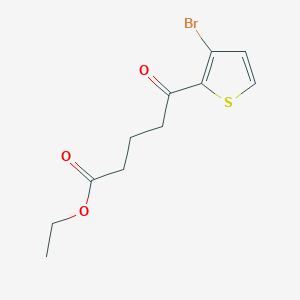
![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)
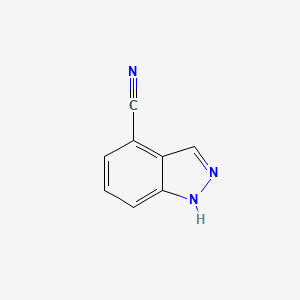

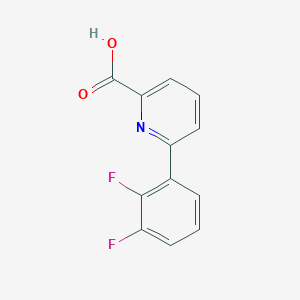
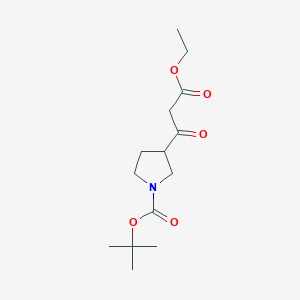
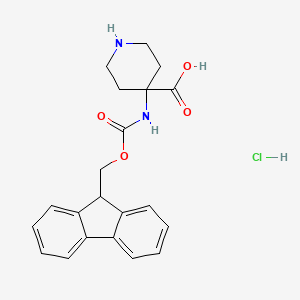
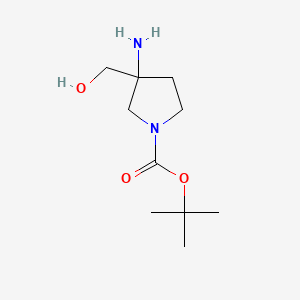

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)
![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)